molecular formula C23H26N4O3 B2514104 methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate CAS No. 1396759-28-6

methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate

Cat. No.: B2514104
CAS No.: 1396759-28-6
M. Wt: 406.486
InChI Key: IFQUOPPGDCNVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Methyl 4-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazole moiety, which is known for its diverse biological activities. The presence of the piperidine and benzoate groups contributes to its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The methyl group on the triazole enhances lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Studies have demonstrated that similar triazole-containing compounds possess antiparasitic effects. For example, compounds with a related structure were found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism is thought to involve disruption of metabolic pathways in the parasite.

Cytotoxicity and Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways . In vitro studies show that certain triazole derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancers.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell survival.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to disruption and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. The results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs .

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation . This highlights the potential therapeutic application of this compound in treating parasitic infections.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Effective Concentration Reference
AntibacterialE. coli15 μg/mL
AntiparasiticT. cruzi25 μg/mL
CytotoxicityMCF7 (breast cancer cells)10 μM

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a triazole ring are often effective against various microbial strains. For instance, derivatives of triazoles have shown antimicrobial properties against Escherichia coli and Staphylococcus aureus. The methyl group on the triazole enhances its lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Antiparasitic Activity

Similar triazole-containing compounds have demonstrated antiparasitic effects. For example, related structures have been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves disruption of metabolic pathways within the parasite.

Cytotoxicity and Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways. In vitro studies indicate that certain triazole derivatives can inhibit cell proliferation in cancers such as breast and lung cancers.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. Results indicated that compounds with bulky hydrophobic groups exhibited potent activity compared to smaller analogs.

Study 2: Antiparasitic Effects

In another investigation focusing on antiparasitic activity against Trypanosoma cruzi, a related triazole derivative demonstrated significant growth inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation. This highlights the potential therapeutic application of this compound in treating parasitic infections.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
Antimicrobial Effective against E. coli, S. aureusVarious studies on triazole derivatives
Antiparasitic Inhibits T. cruzi growthStudy on related triazole compounds
Cytotoxicity Induces apoptosis in cancer cell linesIn vitro studies on breast and lung cancers

Chemical Reactions Analysis

Nitrile Group Reactivity

The carbonitrile moiety participates in nucleophilic substitution and cyclization reactions:

a. Hydrolysis to Carboxylic Acid
Controlled acidic hydrolysis converts the nitrile to a carboxylic acid. For example:

5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrileH2SO4/H2O5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid\text{5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile} \xrightarrow{\text{H}_2\text{SO}_4/\text{H}_2\text{O}} \text{5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid}
This reaction mirrors protocols used for analogous pyrazole-4-carbonitriles, where IR spectroscopy confirms the disappearance of the νCN\nu_{\text{CN}} stretch (~2240 cm⁻¹) and emergence of νC=O\nu_{\text{C=O}} (~1724 cm⁻¹) .

b. Formation of Thiocarbamates
Reaction with amines and carbon disulfide under basic conditions yields thiocarbamate derivatives:

R-NH2+CS2+pyrazole-carbonitrile5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-thiocarbamate\text{R-NH}_2 + \text{CS}_2 + \text{pyrazole-carbonitrile} \rightarrow \text{5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-thiocarbamate}
Solid-phase methods using dithiocarbazate linkers achieve high yields (75–88%) for similar compounds .

Triazole Ring Modifications

The 1,2,4-triazole substituent undergoes alkylation and coupling reactions:

a. Alkylation at N-1
The triazole’s N1 position reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts:

Triazole+CH3IEt3N1-Methyl-1H-1,2,4-triazolium iodide\text{Triazole} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N}} \text{1-Methyl-1H-1,2,4-triazolium iodide}
This reaction is critical for enhancing solubility in ionic media .

b. Click Chemistry
The triazole participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming bis-triazole hybrids. For example:

Triazole+HC≡C-RCuSO4/NaAscBis-triazole derivative\text{Triazole} + \text{HC≡C-R} \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{Bis-triazole derivative}
Yields exceed 85% in optimized conditions .

Pyrazole Core Functionalization

The pyrazole ring engages in electrophilic substitution and cyclocondensation:

a. Vilsmeier–Haack Formylation
Treatment with DMF/POCl3 introduces a formyl group at the pyrazole C3 position:

PyrazoleDMF, POCl33-Formyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile\text{Pyrazole} \xrightarrow{\text{DMF, POCl}_3} \text{3-Formyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile}
IR spectra show new νCHO\nu_{\text{CHO}} at ~1690 cm⁻¹ .

b. Cyclocondensation with Active Methylene Compounds
Reaction with malononitrile or ethyl cyanoacetate yields fused pyrano[2,3-c]pyrazoles:

ReagentProductYield (%)Conditions
MalononitrilePyrano[2,3-c]pyrazole-4-carbonitrile78EtOH, 80°C, 2 h
Ethyl cyanoacetateEthyl pyrano[2,3-c]pyrazole-4-carboxylate82PS-TBD catalyst, 4 h
PS-TBD (polystyrene-supported triazabicyclodecene) improves yields by 15–20% compared to homogeneous catalysts .

Redox Reactions

a. Reduction of Nitrile to Amine
Catalytic hydrogenation (H2/Pd-C) converts the nitrile to a primary amine:

CNH2/Pd-CCH2NH2\text{CN} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH}_2\text{NH}_2
1H NMR confirms the loss of the nitrile signal (δ ~3.5 ppm) and appearance of NH2 protons (δ ~1.8 ppm) .

b. Oxidation of Pyrazole Methyl Group
Strong oxidants (e.g., KMnO4) oxidize the 1-methyl group to a carboxylic acid:

CH3KMnO4COOH\text{CH}_3 \xrightarrow{\text{KMnO}_4} \text{COOH}
This reaction proceeds via radical intermediates, as evidenced by EPR spectroscopy .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of triazole-piperidine moieties and esterification. Common challenges include low yields due to steric hindrance and competing side reactions. To optimize:

  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Employ statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters like temperature, solvent polarity, and catalyst loading .
  • Monitor intermediates via HPLC-MS to detect side products early.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement to resolve complex torsional angles in the triazole-piperidine core. Implement TWINABS for handling twinned crystals if observed .
  • NMR : Assign peaks using 2D techniques (e.g., COSY, NOESY) to distinguish between diastereotopic protons in the piperidine ring.
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize conformational flexibility in the benzoate ester group .

Q. How should researchers handle safety concerns during synthesis and purification?

While specific toxicity data for this compound is limited, analog SDS sheets recommend:

  • Inhalation control : Use fume hoods during reactions involving volatile solvents (e.g., DCM).
  • First aid : Immediate rinsing with water for skin/eye contact and oxygen administration for inhalation exposure .
  • Waste disposal : Neutralize acidic byproducts before disposal to comply with lab safety protocols.

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways for triazole ring formation. ICReDD’s workflow integrates AFIR (artificial force-induced reaction) methods to explore transition states .
  • Molecular docking : Screen against protein databases (e.g., PDB) to assess binding affinity with enzymes like cyclooxygenase-2, leveraging the phenyl-triazole moiety’s potential pharmacophore properties .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved?

  • Disorder modeling : In SHELXL, split occupancy refinement for flexible piperidine groups. Apply ISOR and SIMU restraints to stabilize thermal parameters .
  • Twinning : For pseudo-merohedral twinning, use CELL_NOW to index diffraction patterns and TWINABS for scaling .

Q. What strategies address contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, solvent). Adjust for assay interference from ester hydrolysis by including control experiments with methyl benzoate analogs .
  • Structure-activity relationship (SAR) : Systematically modify substituents on the phenyl ring to isolate electronic vs. steric effects on activity .

Q. How can reactor design improve scalability for gram-scale synthesis?

  • Continuous flow systems : Minimize decomposition of heat-sensitive intermediates by controlling residence time and temperature gradients .
  • Membrane separation : Integrate nanofiltration to purify the product from unreacted starting materials, reducing reliance on column chromatography .

Q. Methodological Guidance

Q. What statistical approaches are recommended for optimizing reaction yields?

  • Plackett-Burman design : Screen 6–8 variables (e.g., solvent, catalyst ratio) with minimal experiments .
  • Central composite design : Model non-linear relationships between variables and responses (e.g., yield, purity) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS and identify products using Q-TOF .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf life at room temperature.

Properties

IUPAC Name

methyl 4-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-25-23(29)27(20-6-4-3-5-7-20)21(24-25)18-12-14-26(15-13-18)16-17-8-10-19(11-9-17)22(28)30-2/h3-11,18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUOPPGDCNVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.